molecular formula C20H17ClN2O2S B2405923 2-(4-Chlorophenyl)-3-benzyl-1,2,3-trihydro-4-thiaquinazoline-4,4-dione CAS No. 663167-17-7

2-(4-Chlorophenyl)-3-benzyl-1,2,3-trihydro-4-thiaquinazoline-4,4-dione

Cat. No.: B2405923
CAS No.: 663167-17-7
M. Wt: 384.88
InChI Key: SZHLPGLUPQWROW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-3-benzyl-1,2,3-trihydro-4-thiaquinazoline-4,4-dione is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3-benzyl-1,2,3-trihydro-4-thiaquinazoline-4,4-dione typically involves the reaction of 4-chloroaniline with benzyl isothiocyanate under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, followed by cyclization to form the quinazoline ring . The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3-benzyl-1,2,3-trihydro-4-thiaquinazoline-4,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted quinazoline derivatives .

Scientific Research Applications

2-(4-Chlorophenyl)-3-benzyl-1,2,3-trihydro-4-thiaquinazoline-4,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3-benzyl-1,2,3-trihydro-4-thiaquinazoline-4,4-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)-3-benzyl-1,2,3-trihydro-4-thiaquinazoline-4,4-dione is unique due to its specific substitution pattern and the presence of both quinazoline and thiazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

2-benzyl-3-(4-chlorophenyl)-3,4-dihydro-1λ6,2,4-benzothiadiazine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O2S/c21-17-12-10-16(11-13-17)20-22-18-8-4-5-9-19(18)26(24,25)23(20)14-15-6-2-1-3-7-15/h1-13,20,22H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZHLPGLUPQWROW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(NC3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.